molecular formula C16H20N2O7 B3032818 Diethyl (acetylamino)(3-nitrobenzyl)malonate CAS No. 5432-19-9

Diethyl (acetylamino)(3-nitrobenzyl)malonate

Cat. No.: B3032818
CAS No.: 5432-19-9
M. Wt: 352.34 g/mol
InChI Key: DVHDKDFOJBEZEA-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(3-nitrobenzyl)malonate is a specialized malonic acid derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the preparation of complex organic molecules. Its molecular structure, which incorporates both acetylamino and nitrobenzyl functional groups, makes it a valuable precursor for the synthesis of non-natural amino acids and other pharmacologically active compounds. The malonate ester group provides two points for molecular diversification, allowing researchers to build complex molecular architectures through alkylation and subsequent decarboxylation steps. The 3-nitrobenzyl moiety can be further functionalized, for example, by reduction to an aniline, enabling access to a diverse array of chemical scaffolds. This compound is expected to be of significant interest in medicinal chemistry for the construction of novel drug candidates, in agrochemical research for the development of new active ingredients, and in materials science. As a high-purity building block, it facilitates the exploration of new synthetic pathways and the optimization of existing ones. The global market for diethyl malonate and its derivatives is growing, driven by strong demand from the pharmaceutical and agrochemical sectors, underscoring the importance of such versatile intermediates in industrial and academic research . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human use.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHDKDFOJBEZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969384
Record name N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-19-9
Record name NSC22683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation-Reductive Acylation Approach

This method, detailed in Organic Syntheses and further optimized in patent CN104610082A, involves two stages:

  • Nitrosation : Diethyl malonate reacts with sodium nitrite (NaNO₂) in the presence of acetic acid at 0–5°C, followed by heating to 35–45°C for 10–15 hours. This yields diethyl isonitrosomalonate, which is isolated via extraction with dichloromethane or toluene.
  • Reductive Acylation : The nitroso intermediate is treated with zinc powder in acetic acid and acetic anhydride at 50–60°C. This step reduces the nitroso group to an amine, which is subsequently acetylated. The product, diethyl acetamidomalonate, is purified via recrystallization from water, achieving yields of 83–85% and purity >99% by HPLC.

Key Data :

  • Optimal molar ratios: Diethyl malonate : NaNO₂ : acetic acid = 1 : 1.5–2 : 2–2.5.
  • Zinc powder acts as both a reductant and a catalyst, with a molar ratio of 1:2–2.5 relative to the nitroso compound.

Alternative Pathways

Patent CN113121378A describes a similar protocol but emphasizes solvent selection (e.g., ethylene dichloride) and temperature control during nitrosation to minimize byproducts. Reaction times are reduced to 12 hours without compromising yield.

Alkylation of Diethyl Acetamidomalonate: Introducing the 3-Nitrobenzyl Group

The second critical step involves alkylating diethyl acetamidomalonate with a 3-nitrobenzyl halide. This is exemplified in a Royal Society of Chemistry procedure, albeit for a 4-nitrobenzyl analog, and adapted here for the 3-nitro derivative.

Nucleophilic Alkylation

Procedure :

  • Diethyl acetamidomalonate is dissolved in ethanol, and a strong base (e.g., potassium tert-butoxide) deprotonates the α-carbon, generating a nucleophilic enolate.
  • 1-(Bromomethyl)-3-nitrobenzene is added, and the mixture is refluxed for 12 hours. The product precipitates upon cooling and is purified via recrystallization.

Optimization Insights :

  • Solvent : Ethanol or THF is preferred for solubility and reaction efficiency.
  • Base : Potassium tert-butoxide outperforms weaker bases like NaHCO₃, achieving >80% yield.
  • Temperature : Reflux conditions (78°C for ethanol) ensure complete conversion.

Example Data :

Parameter Value Source
Molar ratio (malonate : halide) 1.2 : 1
Yield 80%
Purity (HPLC) >99%

Scalability and Industrial Adaptations

Patent CN104610082A highlights scalability by using dichloromethane as a solvent during nitrosation, which simplifies separation and reduces costs. For alkylation, continuous-flow reactors are proposed to enhance mixing and reduce reaction times.

Comparative Analysis of Methodologies

Yield and Purity

  • Nitrosation-Reductive Acylation : Yields 83–85%, purity >99%.
  • Alkylation : Yields 75–80%, purity >99%.
  • Combined Process : Overall yield of ~66–68% for the two-step sequence.

Advanced Modifications and Derivatives

The Royal Society of Chemistry procedure demonstrates the versatility of diethyl acetamidomalonate in synthesizing nitrobenzyl derivatives. For example:

  • 4-Nitrobenzyl Analog : Synthesized with 80% yield using analogous conditions.
  • Functional Group Tolerance : The method accommodates electron-withdrawing groups (e.g., nitro) but struggles with electron-donating substituents due to reduced electrophilicity.

Characterization and Quality Control

Critical analytical data for this compound include:

  • Melting Point : 157–158°C.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 8.14 (d, J = 9.0 Hz, 2H, Ar–H), 7.19 (d, J = 9.0 Hz, 2H, Ar–H), 4.36–4.23 (m, 4H, –OCH₂CH₃).
    • ¹³C NMR : δ 169.74 (C=O), 146.2 (NO₂), 61.3 (–OCH₂CH₃).
  • Chromatography : HPLC purity >99.7%, GC area normalization >99.8%.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-nitrobenzyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Diethyl (amino)(3-aminobenzyl)malonate.

    Hydrolysis: Malonic acid derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Diethyl (acetylamino)(3-nitrobenzyl)malonate is characterized by its unique molecular structure, which includes an acetylamino group and a nitrobenzyl moiety. Its chemical formula is C16H20N2O7C_{16}H_{20}N_{2}O_{7}, and it exhibits properties that facilitate its use in various chemical reactions.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of diethyl malonate compounds can exhibit cytotoxic effects against various cancer cell lines. The introduction of the acetylamino and nitro groups enhances biological activity, making it a candidate for further development in cancer therapeutics.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic diseases. This property allows researchers to explore its use in drug design targeting specific enzymes involved in disease progression.

2. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as alkylation, acylation, and condensation reactions, facilitating the construction of more complex organic frameworks.
  • Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of nitrogen-containing heterocycles through cyclization reactions.

3. Materials Science

  • Development of New Materials : In industrial research, this compound can be employed to develop new materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for producing polymers with tailored functionalities.

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Malonate DerivativesMedicinal ChemistryDemonstrated cytotoxic effects against breast cancer cell lines; potential for drug development.
Enzyme Inhibition StudiesBiochemistryIdentified as a potent inhibitor of specific metabolic enzymes; implications for diabetes treatment.
Synthesis of Novel HeterocyclesOrganic ChemistrySuccessfully synthesized various nitrogen-containing heterocycles using this compound as a precursor.

Mechanism of Action

The mechanism of action of diethyl (acetylamino)(3-nitrobenzyl)malonate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Properties
Diethyl (3-nitrobenzyl)malonate C₁₄H₁₇NO₆ 3-Nitrobenzyl Higher acidity (vs. unsubstituted DEM); nitro group directs electrophilic substitution
Diethyl benzylmalonate C₁₄H₁₈O₄ Benzyl Lower acidity (pKa ~16.3); used in pharmaceutical intermediates
Diethyl (2-nitrobenzyl)malonate C₁₄H₁₇NO₆ 2-Nitrobenzyl Steric hindrance from ortho-nitro group reduces reactivity in some pathways
Diethyl 2-acetamidomalonate C₉H₁₅NO₅ Acetylamino Enhanced hydrogen-bonding capacity; used in amino acid synthesis
Diethyl malonate (DEM) C₇H₁₂O₄ None pKa = 16.3; limited reactivity in deprotonation-dependent reactions

Key Observations :

  • Electron-Withdrawing Effects: The 3-nitrobenzyl and acetylamino groups in the target compound lower the pKa of the α-protons compared to DEM, facilitating reactions like alkylation or Michael additions. This contrasts with DEM’s high pKa, which impedes deprotonation .
  • Regioselectivity : The meta-nitro group in the target compound directs electrophilic substitutions differently compared to ortho-nitro analogs (e.g., Diethyl (2-nitrobenzyl)malonate), which face steric challenges .

Biological Activity

Diethyl (acetylamino)(3-nitrobenzyl)malonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following structural formula:

C15H18N2O5\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5

This compound features an acetylamino group, a nitro group on the benzyl moiety, and two ethyl malonate units, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study evaluated the cytotoxicity of this compound against melanoma cells. The results indicated a reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting significant antitumor potential .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and Staphylococcus aureus. The data are summarized in Table 1 below:
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Results indicated that this compound could effectively inhibit HDAC activity in vitro, suggesting a mechanism for its antitumor effects .

The biological activity of this compound can be attributed to its structural components:

  • The nitro group is known to enhance electron-withdrawing properties, potentially increasing the compound's reactivity with biological targets.
  • The acetylamino group may facilitate interactions with enzyme active sites or cellular receptors, enhancing its inhibitory effects.

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. Future studies should focus on:

  • In vivo models to assess efficacy and safety.
  • Structural modifications to optimize biological activity.
  • Mechanistic studies to better understand how the compound interacts with molecular targets.

Q & A

Q. What analytical methods are recommended for quantifying diethyl (acetylamino)(3-nitrobenzyl)malonate in complex matrices?

Methodological Answer:

  • GC/MS with Internal Standardization : Use dimethyl malonate as an internal standard for quantification. Separation is achieved via capillary gas chromatography, with detection by mass spectrometry in selected ion monitoring (SIM) mode. Key ions include m/z 101 (dimethyl malonate) and m/z 115 (diethyl malonate) to avoid matrix interference .
  • Calibration : Generate a standard curve by spiking known concentrations of diethyl malonate with a fixed internal standard ratio. Quantify using peak area ratios relative to the internal standard .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer:

  • Alkylation of Enolate Ions : React diethyl malonate with sodium ethoxide to form a carbanion, followed by nucleophilic substitution with alkyl halides (e.g., 3-nitrobenzyl bromide). Acetylation of the amino group post-alkylation yields the final product .
  • Key Intermediates : Diethyl acetamidomalonate is a critical precursor, enabling regioselective functionalization at the α-carbon .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Pharmaceutical Intermediates : Used in synthesizing γ-amino esters via catalytic asymmetric ring-opening of meso-aziridines under rare earth metal Schiff base catalysis .
  • Neurotoxicity Studies : Combined with mitochondrial inhibitors (e.g., malonate) to model synergistic dopamine/serotonin toxicity in striatal neurons .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in catalytic asymmetric transformations involving this compound?

Methodological Answer:

  • Catalyst Design : Heterodinuclear rare earth catalysts (e.g., La/Yb-Schiff base complexes) enhance enantioselectivity (>97% ee) by stabilizing transition states through dual Lewis acid activation .
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) and low temperatures (−20°C) minimize racemization during ring-opening reactions .

Q. What computational models explain the structural non-planarity of this compound in urea complexes?

Methodological Answer:

  • Hückel Molecular Orbital Theory : Non-planar configurations arise from steric clashes between the urea ring and ester groups. Twisting the diethyl malonate moiety out of the plane resolves O-O non-bonded distances (<1.56 Å) .
  • Charge-Rich Species : Delocalization of electrons in the nitrobenzyl group complicates planar configurations, requiring DFT optimization for accurate modeling .

Q. How does this compound interact with metal ions in environmental systems?

Methodological Answer:

  • Ternary Surface Complexes : Forms metal-bridging complexes with Pb(II) on hematite surfaces, confirmed by EXAFS and ATR-FTIR. Malonate coordinates via six-membered rings (Pb-C distance: 2.98–3.14 Å) .
  • Environmental Fate : Degrades via hydrolysis under alkaline conditions (pH >9), with half-life <24 hours in aqueous matrices .

Key Research Challenges

  • Contradictions in Neurotoxicity Mechanisms : While fluoxetine blocks serotonin-mediated toxicity, GBR 12909 (dopamine transporter inhibitor) reverses dopamine toxicity, suggesting dual pathways .
  • Reaction Optimization : Copper-catalyzed α-arylation at room temperature (CuI/2-picolinic acid) offers mild conditions but requires aryl iodides with electron-withdrawing groups for high yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl (acetylamino)(3-nitrobenzyl)malonate
Reactant of Route 2
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Diethyl (acetylamino)(3-nitrobenzyl)malonate

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